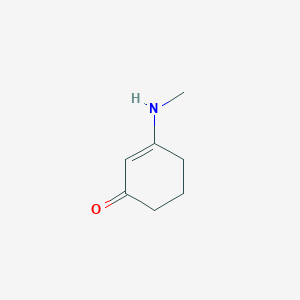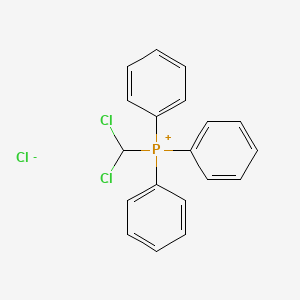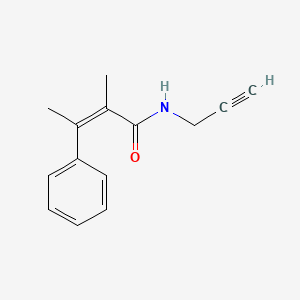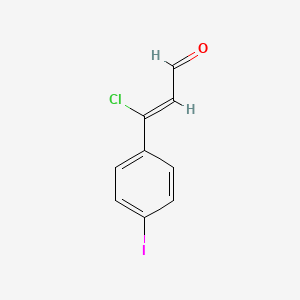
beta-Chloro-p-iodocinnamaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Chloro-p-iodocinnamaldehyde: is an organic compound that belongs to the class of cinnamaldehydes It is characterized by the presence of both chlorine and iodine substituents on the aromatic ring, specifically at the beta and para positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-Chloro-p-iodocinnamaldehyde typically involves the halogenation of cinnamaldehyde derivatives. One common method is the electrophilic aromatic substitution reaction where cinnamaldehyde is treated with chlorine and iodine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the chlorination of cinnamaldehyde followed by iodination. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also employ continuous flow reactors to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Chloro-p-iodocinnamaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms under basic conditions.
Major Products Formed:
Oxidation: Beta-Chloro-p-iodobenzoic acid.
Reduction: Beta-Chloro-p-iodocinnamyl alcohol.
Substitution: Various substituted cinnamaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Beta-Chloro-p-iodocinnamaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of beta-Chloro-p-iodocinnamaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules. The presence of halogen atoms enhances the compound’s reactivity and ability to form stable complexes with target molecules.
Vergleich Mit ähnlichen Verbindungen
- Beta-Chloro-p-bromocinnamaldehyde
- Beta-Chloro-p-fluorocinnamaldehyde
- Beta-Chloro-p-methylcinnamaldehyde
Comparison: Beta-Chloro-p-iodocinnamaldehyde is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties compared to other halogenated cinnamaldehydes. The iodine atom, being larger and more polarizable, enhances the compound’s reactivity and ability to participate in various chemical reactions. This makes this compound a valuable compound in synthetic chemistry and other applications.
Eigenschaften
CAS-Nummer |
55404-82-5 |
|---|---|
Molekularformel |
C9H6ClIO |
Molekulargewicht |
292.50 g/mol |
IUPAC-Name |
(Z)-3-chloro-3-(4-iodophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6ClIO/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-6H/b9-5- |
InChI-Schlüssel |
DTYZDNZSCHLPHY-UITAMQMPSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C(=C/C=O)/Cl)I |
Kanonische SMILES |
C1=CC(=CC=C1C(=CC=O)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


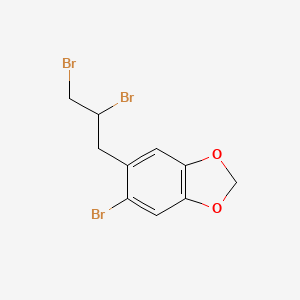
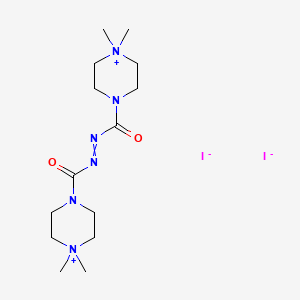
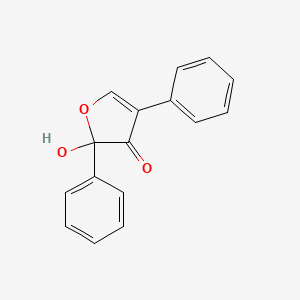
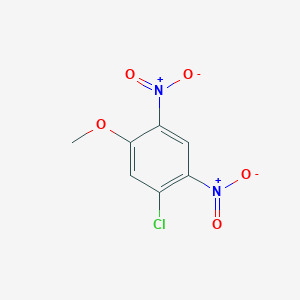
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14631741.png)
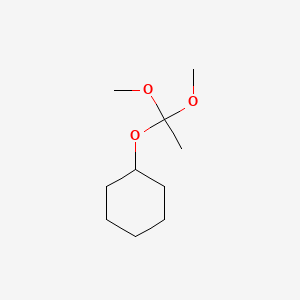
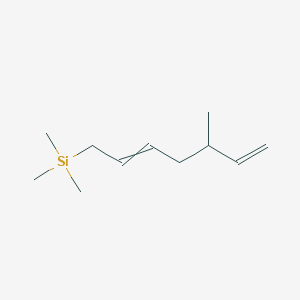

![[4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide](/img/structure/B14631753.png)
![4-Cyanophenyl 4-{[(hexyloxy)carbonyl]oxy}benzoate](/img/structure/B14631756.png)
